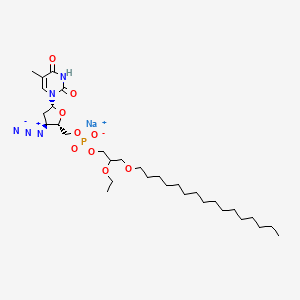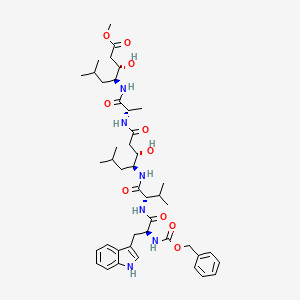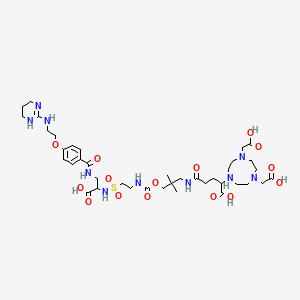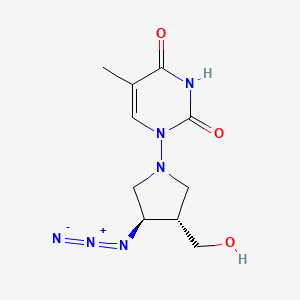
2,4(1H,3H)-Pyrimidinedione, 1-(3-azido-4-(hydroxymethyl)-1-pyrrolidinyl)-5-methyl-, trans-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4(1H,3H)-Pyrimidinedione, 1-(3-azido-4-(hydroxymethyl)-1-pyrrolidinyl)-5-methyl-, trans- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidinedione core and an azido group attached to a pyrrolidinyl ring. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-(3-azido-4-(hydroxymethyl)-1-pyrrolidinyl)-5-methyl-, trans- typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced monitoring systems can help optimize the reaction conditions and improve the efficiency of the production process. Safety measures are crucial due to the presence of the azido group, which can be potentially explosive under certain conditions .
Analyse Chemischer Reaktionen
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 1-(3-azido-4-(hydroxymethyl)-1-pyrrolidinyl)-5-methyl-, trans- can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The azido group can be reduced to an amine.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include carboxylic acids, amines, and substituted pyrimidinediones.
Wissenschaftliche Forschungsanwendungen
2,4(1H,3H)-Pyrimidinedione, 1-(3-azido-4-(hydroxymethyl)-1-pyrrolidinyl)-5-methyl-, trans- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Wirkmechanismus
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 1-(3-azido-4-(hydroxymethyl)-1-pyrrolidinyl)-5-methyl-, trans- involves its interaction with specific molecular targets and pathways. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property is exploited in various biochemical and medicinal applications to create targeted drug delivery systems and diagnostic tools .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4(1H,3H)-Pyrimidinedione, 1-(3-azido-4-(hydroxymethyl)-1-pyrrolidinyl)-5-methyl-
- 2,4(1H,3H)-Pyrimidinedione, 1-(3-azido-4-(hydroxymethyl)-1-pyrrolidinyl)-5-ethyl-
- 2,4(1H,3H)-Pyrimidinedione, 1-(3-azido-4-(hydroxymethyl)-1-pyrrolidinyl)-5-propyl-
Uniqueness
The uniqueness of 2,4(1H,3H)-Pyrimidinedione, 1-(3-azido-4-(hydroxymethyl)-1-pyrrolidinyl)-5-methyl-, trans- lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. Compared to its analogs, the methyl group at the 5-position of the pyrimidinedione core provides a balance between steric hindrance and electronic effects, making it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
145828-67-7 |
|---|---|
Molekularformel |
C10H14N6O3 |
Molekulargewicht |
266.26 g/mol |
IUPAC-Name |
1-[(3R,4S)-3-azido-4-(hydroxymethyl)pyrrolidin-1-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N6O3/c1-6-2-16(10(19)12-9(6)18)15-3-7(5-17)8(4-15)13-14-11/h2,7-8,17H,3-5H2,1H3,(H,12,18,19)/t7-,8+/m1/s1 |
InChI-Schlüssel |
RYKPHFSKLDRIEF-SFYZADRCSA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)N2C[C@@H]([C@H](C2)N=[N+]=[N-])CO |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)N2CC(C(C2)N=[N+]=[N-])CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


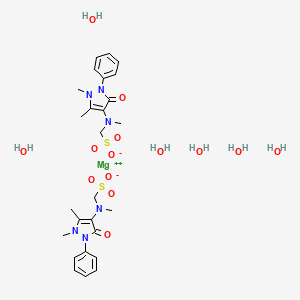
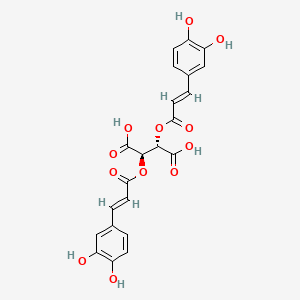

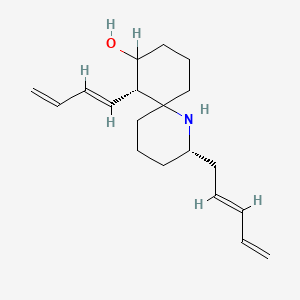
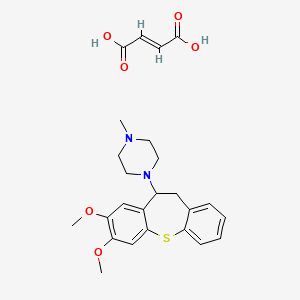
![[(3S,3aR,6S,6aS)-3-[4-(4-methoxyphenyl)butylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12784274.png)
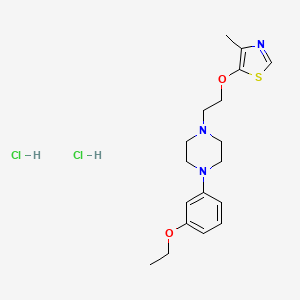


![2-propan-2-yl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12784284.png)
